Methallyl iodide

Description

Significance of Allylic Halides in Organic Transformations

Allylic halides, characterized by a halogen atom attached to a carbon atom adjacent to a carbon-carbon double bond, are pivotal intermediates in modern organic synthesis due to their versatile reactivity. This unique structural motif confers enhanced reactivity in both nucleophilic substitution (SN1 and SN2) and elimination reactions when compared to simple alkyl halides ontosight.aidrugfuture.comcdnsciencepub.comnih.govresearchgate.netchemicalbook.com. The heightened reactivity in SN1 reactions stems from the resonance stabilization of the allylic carbocation intermediate, where the positive charge is delocalized across the π-electron system of the adjacent double bond ontosight.aidrugfuture.comnih.govgoogle.comnih.gov. Similarly, in SN2 reactions, the allylic system stabilizes the transition state through hyperconjugation with the π-bond, leading to faster reaction rates than observed for secondary alkyl halides chemicalbook.comwikipedia.orgnih.gov. Furthermore, allylic halides can participate in SN2' reactions, involving allylic rearrangement, and are also reactive in E1 and E2 elimination processes, particularly when leading to conjugated diene products cdnsciencepub.comchemicalbook.comnih.gov.

Beyond classical substitution and elimination pathways, allylic halides are indispensable substrates in transition-metal-catalyzed cross-coupling reactions. Notably, they are employed in palladium-catalyzed reactions with organometallic reagents, such as allylindium species, to forge new carbon-carbon bonds scielo.brstackexchange.comorgsyn.orgfrontiersin.org. These coupling reactions are fundamental for constructing complex molecular architectures found in natural products and pharmaceuticals. For instance, palladium(0) catalysis enables the coupling of allylic halides with aryl halides or other unsaturated partners to generate diverse 1,3-diene derivatives orgsyn.orgontosight.ai. Their involvement in radical halogenation and other transformations further underscores their broad utility in synthetic chemistry drugfuture.comresearchgate.net.

Historical Trajectories of Organoiodine Compounds in Synthetic Chemistry

The journey of organoiodine compounds in synthetic chemistry is rich and spans over two centuries, marked by significant advancements, particularly in the realm of hypervalent iodine reagents. Iodine itself was identified as a new element in 1811 by Bernard Courtois, with its properties later elucidated by Joseph Louis Gay-Lussac ontosight.aimsu.edu. The initial explorations into organoiodine chemistry in the 19th century laid the groundwork for future developments. The first polyvalent organoiodine compound, (dichloroiodo)benzene, was synthesized in 1886 by C. Willgerodt ontosight.aigoogle.comscielo.brstackexchange.com. This was followed by the preparation of other significant iodine(III) and iodine(V) compounds, including (diacetoxyiodo)benzene, iodosylbenzene, and 2-iodoxybenzoic acid (IBX), in the 1890s ontosight.aigoogle.comscielo.br. Willgerodt's comprehensive work in 1914 cataloged nearly 500 known polyvalent iodine compounds, reflecting the early interest in this class of reagents ontosight.aigoogle.comscielo.br.

The period between 1914 and the 1970s saw a more subdued pace of research in organoiodine chemistry, primarily characterized by contributions from researchers like I. Masson and R. B. Sandin ontosight.aigoogle.comscielo.br. However, a significant resurgence began in the late 1970s and early 1980s, often termed a "renaissance," driven by the discovery of novel hypervalent iodine reagents and their compelling synthetic applications. This era was significantly shaped by the pioneering work of chemists such as G. F. Koser, J. C. Martin, R. M. Moriarty, P. J. Stang, and A. Varvoglis google.com.

The 21st century has witnessed an explosive growth in the field, with hypervalent iodine reagents becoming indispensable tools in modern organic synthesis. Their appeal lies in their mild reactivity, high selectivity, and environmentally benign nature, offering attractive alternatives to toxic heavy metal oxidants google.comwikipedia.orgnih.govscielo.brstackexchange.comontosight.aigoogle.com. The recognition of similarities between hypervalent iodine chemistry and transition metal catalysis has further expanded their utility, particularly in the development of enantioselective catalytic systems since the mid-2000s wikipedia.orgfrontiersin.org. Today, organoiodine compounds, from simple alkyl iodides to complex hypervalent species, continue to be vital reagents for a vast array of chemical transformations, including oxidations, halogenations, and carbon-carbon bond formations.

Positioning Methallyl Iodide within the Broader Scope of Allylic Reagents

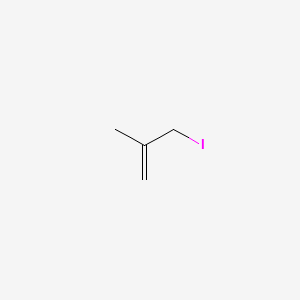

This compound, systematically known as 3-iodo-2-methylprop-1-ene, is a specific type of allylic halide that plays a role in organic synthesis, albeit perhaps less ubiquitously than simpler allylic halides like allyl iodide or allyl bromide. Its structure, featuring a methyl group at the allylic position, influences its reactivity and applications. As an allylic halide, it possesses the inherent reactivity associated with this class, including susceptibility to nucleophilic attack and participation in radical reactions ontosight.airesearchgate.netgoogle.comwikipedia.orgnih.gov.

Preparation and Reactivity: this compound can be synthesized from methallyl chloride through a Finkelstein reaction, typically involving treatment with sodium iodide in solvents like acetone (B3395972) or dimethylformamide (DMF) google.com. Like many organoiodine compounds, this compound is sensitive to light and heat, and it can decompose over time, liberating iodine drugfuture.comgoogle.com. This instability necessitates its preparation as needed for immediate use. Its reactivity is characterized by its ability to act as an alkylating agent, readily attacking carbon, nitrogen, and sulfur nucleophiles google.com. The resulting products often remain susceptible to further reactions, particularly electrophilic additions to the double bond.

Applications and Comparisons: this compound has found specific applications, such as in the synthesis of anticancer agents, where it is used to alkylate various nucleophilic moieties to form complex urea (B33335) and thiourea (B124793) derivatives google.com. In the context of cross-metathesis (CM) reactions catalyzed by ruthenium-based complexes, methallyl halides have been investigated as substrates for introducing the methallyl group into organic molecules nih.govresearchgate.netontosight.ai. While methallyl chloride and bromide have shown moderate success in these reactions, this compound has demonstrated poor reactivity with several common catalysts, suggesting that the iodide leaving group, in this specific catalytic context, may not be as effective as chloride or bromide nih.govresearchgate.netontosight.ai. This observation highlights how subtle structural differences and the nature of the halogen can influence reactivity in specific synthetic methodologies.

This compound can also serve as a catalyst or reactant in other transformations. For instance, it has been identified as a potential catalyst in the preparation of o-methallyloxyphenol from catechol and methallyl chloride. Its involvement as a starting material in vapor-phase hydrolysis reactions to produce saturated aldehydes or ketones has also been noted nih.gov.

In comparison to its simpler counterpart, allyl iodide, this compound possesses a methyl substituent on the allylic carbon. This structural difference can influence regioselectivity and reaction rates in certain transformations, although both compounds share the fundamental reactivity of allylic halides. The increased steric hindrance from the methyl group might play a role in its reactivity profile compared to allyl iodide.

Properties of this compound:

| Property | Value | Reference |

| IUPAC Name | 3-iodo-2-methylprop-1-ene | wikipedia.org |

| CAS Number | 3756-30-7 | google.comwikipedia.org |

| Molecular Weight | 182.00 g/mol | wikipedia.org |

| Appearance | Liquid (implied) | drugfuture.comgoogle.com |

| Stability | Sensitive to light and heat; decomposes | google.com |

| Reactivity | Alkylating agent; susceptible to addition | google.com |

| Preparation Method | Methallyl chloride + NaI | google.com |

Compound List

Allyl alcohol

Allyl bromide

Allyl chloride

Allyl iodide

Anilines

Benzene

Benzyl (B1604629) halides

Bromobenzene

Butadiene

Carbon monoxide

Catechol

Chlorine

Crotyl bromide

Cuprous chloride

Cuprous bromide

Cuprous iodide

Cyclohexanone

Dess-Martin periodinane (DMP)

Dimethyl sulfate (B86663)

Dioxane

Elemental phosphorus

Ethanol

Ethyl acetate (B1210297)

Glycerol

Grignard reagents

Hexane

Hydrogen iodide

Indium

Iodine

Iodosylbenzene

Iodoxybenzoic acid (IBX)

Isobutene

Ketones

Lewis acids

Lithium

Magnesium

Methanol

Methallyl bromide

Methallyl chloride

Methallyl ether

this compound

Methyl alcohol

Methyl formate (B1220265)

Methyl iodide

Methyl ketones

Methylene iodide

Nitric oxide

N-bromosuccinimide (NBS)

Organoindium reagents

Organometallic compounds

Palladium

Pentanedione

Phenols

Phosphorus halides

Propene

Propyl halide

Prenyl bromide

Propargyl halides

Sodium amide

Sodium iodide

Sulfur dioxide

Tetrachloroethylene

Tetrahydrofuran (THF)

Thiochroman-substituted ureas

Toluene

Tosylhydrazine

Trialkylphosphites

Trichloroethylene

Triphenyl phosphite (B83602)

Tributyltin hydride

Trifluoroethanol

Trimethyl orthoformate

Ureas

Vinylic halides

Water

Zinc

Zinc compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHYFLAANPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446778 | |

| Record name | Methallyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3756-30-7 | |

| Record name | Methallyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of Methallyl Iodide

Applications in Organometallic Chemistry

Methallyl iodide is a key reagent in organometallic chemistry, enabling the synthesis of complex molecules and intermediates. Its utility stems from its ability to participate in a diverse range of reactions, including those involving transition metals and main group organometallics.

Transition metal carbonyls react with this compound to form stable organometallic complexes. These reactions are fundamental to the synthesis of various metal-containing compounds with applications in catalysis and materials science.

The reaction of this compound with metal carbonyls, such as iron pentacarbonyl, leads to the formation of η³-allyl (or π-allyl) complexes. In this process, the methallyl group coordinates to the metal center through three carbon atoms. A specific example is the synthesis of 2-Methyl-π-Allyliron Tricarbonyl Iodide. This reaction typically involves the displacement of carbonyl ligands and oxidative addition of the this compound to the metal center. mcmaster.ca The resulting complex features an iron atom bonded to a methallyl ligand, three carbonyl groups, and an iodide ion. The formation of such complexes is a critical step in many catalytic cycles and has been a subject of study in organo-iron chemistry. marquette.eduacs.org

Table 1: Formation of 2-Methyl-π-Allyliron Tricarbonyl Iodide

| Reactants | Product | Complex Type |

| This compound, Iron Pentacarbonyl | 2-Methyl-π-Allyliron Tricarbonyl Iodide | η³-Allyliron Complex |

This compound plays a significant role in modern cross-coupling chemistry, particularly in nickel-catalyzed reactions. These methods offer powerful strategies for the formation of carbon-carbon bonds. oaes.cc

In the realm of cross-electrophile coupling reactions, nickel catalysis has emerged as a powerful tool for coupling two different electrophiles. acs.org A notable application involves the use of alkyl mesylates as coupling partners. While alkyl mesylates are less reactive than alkyl halides, their reactivity can be enhanced through in-situ conversion to more reactive alkyl iodides. This is often achieved by introducing an iodide source into the reaction mixture. nih.govmdpi.com In this context, while not the primary iodide source itself, the chemistry involving this compound is illustrative of the principles governing these nickel-catalyzed systems.

Research has shown that in nickel-catalyzed cross-electrophile coupling reactions, the addition of an iodide salt can facilitate the conversion of an alkyl mesylate to an alkyl iodide, which then readily participates in the catalytic cycle. mdpi.comescholarship.org This in-situ generation of a more reactive electrophile is a key strategy for expanding the scope of these coupling reactions. nih.gov The mechanism often involves a nickel catalyst that can undergo oxidative addition with the alkyl iodide. escholarship.org The unique reactivity of nickel allows it to engage a broader range of electrophiles compared to other transition metals like palladium. escholarship.org

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling

| Reaction Type | Role of Iodide | Key Intermediate | Catalyst System |

| Cross-Electrophile Coupling | In-situ generation of alkyl iodide from alkyl mesylate | Alkyl Iodide | Nickel Catalyst / Iodide Additive |

Allylation reactions are fundamental transformations in organic synthesis, allowing for the introduction of an allyl group onto a variety of substrates. This compound is an effective allylating agent when reacted with suitable organometallic nucleophiles.

The synthesis of allyl silanes can be efficiently achieved through the reaction of an allylic halide, such as this compound, with an organometallic reagent. A common method involves the use of trimethylsilyllithium in the presence of a copper(I) salt, typically copper(I) iodide. The reaction proceeds through the formation of a Gilman-type organocuprate, (Me₃Si)₂CuLi, or a related copper-silyllithium species. This organocuprate then undergoes a substitution reaction with the this compound. The use of copper(I) iodide is crucial as it facilitates the formation of the highly effective silylcuprate nucleophile. This method highlights the superiority of organocuprates in allylic substitution reactions. nih.gov The resulting allyl silane (B1218182) is a versatile synthetic intermediate.

Table 3: Synthesis of Allyl Silanes

| Allylic Halide | Organometallic Reagent | Catalyst/Additive | Product |

| This compound | Trimethylsilyllithium | Copper(I) Iodide | Methallyltrimethylsilane |

Allylation Reactions with Organometallic Reagents

Radical Pathways and Radical-Mediated Transformations

The iodine/magnesium-exchange reaction is a fundamental method for the preparation of organomagnesium compounds, often referred to as Grignard reagents. While classically viewed as a polar process, mechanistic studies have confirmed that these exchanges, particularly with alkyl iodides, can proceed through a radical pathway. nih.govresearchgate.net The reaction involving this compound and a magnesium reagent, such as di-sec-butylmagnesium (sBu₂Mg), is initiated by a single-electron transfer (SET) from the magnesium species to the this compound.

Table 1: Iodine/Magnesium-Exchange Overview

| Reactant | Reagent | Key Intermediate | Product |

|---|

The gas-phase reactivity of this compound can be understood by analogy to its close relative, allyl iodide, which has been studied with various charged radical species using mass spectrometry techniques. purdue.edursc.orgnih.gov When charged phenyl radicals or didehydropyridinium cations (charged pyridynes) react with allyl iodide in the gas phase, several distinct pathways are observed, primarily involving radical abstractions. rsc.orgnih.gov

Key reactions include iodine atom abstraction, where the pyridyne radical abstracts the iodine atom from allyl iodide to form an iodopyridinium ion and an allyl radical. nih.gov Another observed pathway is allyl radical abstraction. nih.gov For instance, the 2,3-didehydropyridinium cation reacts with allyl iodide primarily through allene (B1206475) (C₃H₄) abstraction. purdue.edu The reactivity of these charged radicals is influenced by factors such as their electron affinity and singlet-triplet energy splitting. rsc.org

While specific experimental data for this compound with these exact radical cations is sparse in the reviewed literature, its behavior is expected to parallel that of allyl iodide. The presence of the additional methyl group on the methallyl structure could influence reaction branching ratios due to the increased stability of the tertiary-allylic methallyl radical compared to the primary-allylic allyl radical. Reactions with metallated radicals, such as charged silver(I) adenine (B156593) ions, also proceed through pathways involving radical formation and ligand exchange, though specific studies with this compound are not detailed. researchgate.net

Table 2: Predicted Gas-Phase Reactions Based on Allyl Iodide Analogy

| Reactant Ion | Reactant Molecule | Dominant Reaction Type | Predicted Products |

|---|---|---|---|

| Charged Pyridyne (e.g., C₅H₃N⁺•) | This compound | Iodine Atom Abstraction | Iodopyridinium Ion, Methallyl Radical |

Intramolecular Cyclization Reactions (Halocyclization)

Halocyclization is a powerful reaction class where an electrophilic halogen, such as iodine, activates a carbon-carbon double or triple bond, prompting an intramolecular attack by a tethered nucleophile to form a cyclic structure. organic-chemistry.orgnih.gov

The iodocyclization of γ-methallyl malonic acids is a documented method for synthesizing γ-lactones. semanticscholar.org In this reaction, molecular iodine (I₂) acts as an electrophile, activating the double bond of the methallyl group. The nucleophilic attack can proceed from the oxygen atom of either the carboxylic acid or, more commonly, its enol tautomer. masterorganicchemistry.com This intramolecular attack follows a 5-exo-tet cyclization pathway, which is generally favored, leading to the formation of a five-membered lactone ring.

The reaction results in a γ-lactone substituted with an iodomethyl group at the β-position and a methyl group at the γ-position. The process is often carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) generated during the reaction. semanticscholar.org This type of iodolactonization is a stereospecific process, with the stereochemistry of the product being dependent on the geometry of the starting material and the reaction conditions. biointerfaceresearch.com

Table 3: Iodocyclization of a γ-Methallyl Malonic Acid Derivative

| Substrate | Reagents | Key Process | Product |

|---|

Nitrogen and oxygen-containing functional groups tethered to a methallyl moiety can act as potent nucleophiles in iodine-mediated cyclization reactions, leading to the formation of various heterocyclic systems. nih.govbiointerfaceresearch.com The regioselectivity of the cyclization (N- vs. O-cyclization) can often be controlled by the choice of reagents and reaction conditions. For example, in the cyclization of unsaturated ureas or carbamates, strong bases like n-BuLi tend to favor N-cyclization, while standard conditions using sodium bicarbonate may lead to O-cyclized products. nih.govsemanticscholar.org

A specific application of this methodology is the synthesis of fused heterocyclic systems. Research has shown that the alkylation of 4-methylquinolin-2(1H)-one with methallyl chloride produces a mixture of N- and O-methallyl derivatives: 1-methallyl-4-methylquinolin-2(1Н)-one and 2-methallyloxy-4-methylquinoline.

When this regioisomeric mixture is treated with molecular iodine, both the nitrogen and oxygen derivatives undergo electrophilic intramolecular cyclization. The nitrogen or oxygen atom attacks the iodine-activated methallyl double bond. This reaction proceeds via a 6-endo-trig cyclization, resulting in the formation of a fused dihydrooxazolo[3,2-а]-quinolinium system. This process demonstrates a robust method for constructing complex, fused heterocyclic scaffolds from simple methallylated precursors.

Table 4: Halocyclization of Methallyl Quinolinone Derivatives

| Reactant | Reagent | Cyclization Mode | Product System |

|---|---|---|---|

| 1-Methallyl-4-methylquinolin-2(1Н)-one | I₂ | 6-endo-trig | Dihydrooxazolo[3,2-а]quinolinium |

Other Selective Organic Transformations

Reactions of 1-Allyl(methallyl)theobromine with Iodine

The reaction of 1-allyltheobromine (B3050345) and 1-methallyltheobromine with iodine has been investigated to explore the synthesis of new heterocyclic compounds. researchgate.netrcsi.sciencesmolecule.com The outcomes of these reactions are highly dependent on the specific theobromine (B1682246) derivative used and the nature of the halogen. researchgate.netrcsi.science This can lead to the formation of various products, including adducts at the double bond, oxazolopurines, or other complex compounds. researchgate.netlookchem.com

Studies indicate that the interaction between 1-allyltheobromine or 1-methallyltheobromine and iodine is a versatile pathway in synthetic chemistry. smolecule.com The reaction of 1-allyltheobromine with iodine, for instance, can result in the formation of fused heterocyclic systems. smolecule.com This process, known as halocyclization, is a key step in creating more complex molecular architectures from simpler precursors. researchgate.net

The specific products obtained from the reaction of 1-allyl and 1-methallyl derivatives of theobromine with iodine are detailed in the table below. The reaction conditions play a crucial role in directing the synthesis towards a particular product.

Reaction Products of 1-Allyl/Methallyl Theobromine with Iodine

| Reactant | Reagent | Product Type | Potential Structures |

|---|---|---|---|

| 1-Allyltheobromine | Iodine (I₂) | Oxazolopurines | Fused heterocyclic compounds |

| 1-Methallyltheobromine | Iodine (I₂) | Double Bond Adducts | Iodinated theobromine derivatives |

The formation of oxazolopurines from 1-allyltheobromine is a significant transformation, as it creates a new fused ring system. researchgate.netsmolecule.com In contrast, the reaction with 1-methallyltheobromine can lead to the addition of iodine across the double bond, resulting in a different class of compounds. researchgate.net The versatility of these reactions highlights their potential in the synthesis of novel compounds for further research. smolecule.com

Mechanistic Investigations of Methallyl Iodide Reactivity

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds using organohalides like methallyl iodide. The elucidation of the underlying reaction mechanisms is fundamental to controlling selectivity and efficiency.

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a potent strategy for C-C bond formation by combining two different electrophiles under reducing conditions. oaes.cc This approach avoids the pre-formation of organometallic nucleophiles. researchgate.netwisc.edu When employing an allylic electrophile like this compound, the mechanism often involves a catalytic cycle that adeptly manages polar and radical steps. researchgate.netwisc.edu

The general consensus for the cross-coupling of an aryl halide and an alkyl halide, which serves as a model, points towards a radical chain mechanism. nih.gov The proposed cycle typically begins with the oxidative addition of the more reactive electrophile (often the aryl halide) to a low-valent nickel(0) species, forming an organonickel(II) intermediate. nih.gov This intermediate can then react with the second electrophile, such as this compound, in a process that may involve the formation of an alkyl radical. nih.gov The development of nickel-catalyzed conjunctive cross-coupling with allyl electrophiles has been a significant goal, aiming to combine the benefits of allylation and conjunctive coupling. chemrxiv.org Stoichiometric experiments have shown that a pre-formed methallyl nickel(II) chloride dimer complex is a competent intermediate in such couplings, supporting its place in the catalytic cycle. chemrxiv.org

A key challenge in these reactions is achieving cross-selectivity over homocoupling. wisc.edu The mechanism's intricacies, such as the potential for sequential oxidative additions at a single nickel center versus a radical chain process, are often debated and depend heavily on the specific substrates, ligands, and reaction conditions. nih.gov

Oxidative addition is a fundamental step in many catalytic cycles involving organoiodine compounds. chemrxiv.org In this process, the metal center inserts into the carbon-iodine bond, leading to an increase in its oxidation state and coordination number. The C-I bond is the weakest of the carbon-halogen bonds, making organoiodides highly reactive substrates for oxidative addition. wikipedia.org For instance, the bond dissociation energy for the C-I bond in methyl iodide is approximately 57.6 kcal/mol. wikipedia.org

The stereochemistry and kinetics of oxidative addition are influenced by the metal, its ligands, and the structure of the organoiodide. rsc.org For example, the addition of methyl iodide to rhodium(I) complexes can proceed with high diastereoselectivity, influenced primarily by steric factors from the phosphine (B1218219) ligands. rsc.org In the context of gold catalysis, hemilabile ligands can promote fast and irreversible oxidative addition of vinyl and alkynyl iodides. rsc.org While specific studies on this compound are less common, the principles derived from analogous systems like allyl iodide and methyl iodide are applicable. The reaction involves the cleavage of the weak C-I bond and the formation of new metal-carbon and metal-iodide bonds. wikipedia.org

Understanding Radical Intermediates and Pathways

Radical intermediates play a significant role in many reactions of organoiodides. The weakness of the carbon-iodine bond facilitates its homolytic cleavage to generate carbon-centered radicals, which can then participate in various synthetic transformations. rsc.orgnih.gov

The iodine/magnesium-exchange reaction is a widely used method for preparing functionalized Grignard reagents that are otherwise difficult to access. harvard.edu This transformation typically involves treating an organoiodide with a simple Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). researchgate.net While often depicted as a polar process, evidence suggests that some of these exchange reactions can proceed via radical pathways or atom-transfer mechanisms.

The reaction of polyfunctional aryl and heteroarylmagnesium reagents in Kumada cross-couplings, when an alkyl iodide is used as an additive, has been shown to proceed through a radical pathway. researchgate.net For iodine/magnesium exchanges, the reactivity is highly dependent on the substrate and reagents. For example, nitro-substituted aryl iodides require specific reagents like phenylmagnesium chloride (PhMgCl) to avoid complex mixtures that can arise from electron-transfer reactions with more reactive Grignards. harvard.edu The formation of methallyl radicals as transient intermediates can occur in reactions involving iodine atoms. sci-hub.ru The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, is common for effecting these exchanges on functionalized aryl iodides. researchgate.net

Gas-Phase Mechanistic Studies

Gas-phase studies, often conducted using ion trap mass spectrometry, provide a unique environment to study intrinsic chemical reactivity, free from solvent effects. These investigations offer fundamental insights into reaction mechanisms. acs.org

The gas-phase reactions of allyl iodide with coinage metal dimethylmetallates ([CH₃MCH₃]⁻, where M = Cu, Ag, Au) have been examined to understand the mechanisms of C-C bond formation. acs.org The reaction with the copper complex yielded products from both cross-coupling and homo-coupling, while the silver and gold analogues were much less reactive. acs.org Four potential mechanisms were considered: Sₙ2, Sₙ2', and two oxidative-addition/reductive-elimination (OA/RE) pathways proceeding via either an η³-allyl or an η¹-allyl M(III) intermediate. acs.org For copper, the OA/RE pathways were found to be competitive. For silver, an Sₙ2 reaction was the most likely pathway, consistent with the absence of homo-coupling products. acs.org These studies highlight how the identity of the metal dramatically influences the preferred mechanistic pathway.

| Reactant | Product(s) | Relative Abundance | Inferred Mechanism |

| [CH₃CuCH₃]⁻ + Allyl Iodide | I⁻ | 75% | OA/RE |

| [CH₃CuI]⁻ | 24% | OA/RE | |

| [C₃H₅CuI]⁻ | 1% | OA/RE | |

| [CH₃AgCH₃]⁻ + Allyl Iodide | I⁻ | 19% | Sₙ2 |

| [CH₃AgI]⁻ | 81% | Sₙ2 | |

| [CH₃AuCH₃]⁻ + Allyl Iodide | I⁻ | 100% | - |

Data derived from gas-phase reactions of dimethylmetallates with allyl iodide. acs.org

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms in organometallic and organic chemistry. researchgate.netresearchgate.net They allow for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally.

In the study of the gas-phase reactions of allyl iodide with dimethylmetallates, DFT calculations were crucial for rationalizing the observed products and reactivity trends. acs.org The calculations helped to map out the potential energy surfaces for the Sₙ2, Sₙ2', and OA/RE mechanisms, revealing the most kinetically viable pathways for each metal. acs.org For instance, DFT showed that for the copper system, the η³-allyl intermediate could lead to either cross-coupling or homo-coupling products, with the relative barriers being consistent with the minor role of the homo-coupling pathway. acs.org

DFT has also been applied to understand the mechanism of nickel-catalyzed cross-electrophile couplings, shedding light on the nature of the catalytic cycle and the origins of selectivity. researchgate.net Furthermore, computational studies are vital in understanding the intricacies of oxidative addition, such as the role of halogen bonding in the pre-complex formation between a metal center and an organic halide before the C-I bond is broken. chemrxiv.org

Prediction of Potential Energy Surfaces and Reaction Intermediates

The reactivity of this compound in various chemical transformations is fundamentally governed by the energetics of possible reaction pathways. Theoretical chemistry, particularly through the use of quantum chemical calculations like Density Functional Theory (DFT), provides a powerful tool for predicting and mapping the potential energy surface (PES) for these reactions. academie-sciences.fr The PES is a multidimensional landscape that illustrates the potential energy of a system as a function of the geometric coordinates of its atoms, allowing for the identification of stable molecules (minima), transition states (saddle points), and the pathways connecting them.

For reactions involving this compound, theoretical studies can predict the viability of several mechanistic routes. In the context of organometallic catalysis, for instance, computational models have been used to evaluate mechanisms for the closely related allyl iodide, which serves as a strong proxy. nih.govacs.org These mechanisms include:

S(N)2 Pathway: A direct nucleophilic substitution where the nucleophile attacks the carbon bearing the iodide, leading to inversion of stereochemistry.

S(N)2' Pathway: A nucleophilic attack at the terminal carbon of the allyl system, causing a rearrangement of the double bond.

Oxidative-Addition/Reductive-Elimination (OA/RE): This pathway is common in reactions mediated by transition metals. It involves the initial oxidative addition of the this compound C-I bond to the metal center, forming a higher oxidation state organometallic complex. This is followed by reductive elimination to form the final product and regenerate the catalyst.

Calculations at levels such as B3LYP can predict the structures of key reaction intermediates along these pathways. nih.govacs.org For the OA/RE mechanism with coinage metals, for example, theory predicts the formation of distinct M(III) intermediates. nih.gov These can include an η³-allyl intermediate, where the metal coordinates to all three carbons of the allyl system, or an η¹-allyl intermediate, where the metal is bonded to a single carbon. nih.govacs.org Furthermore, studies on the reactions of iodine atoms with butenes suggest that resonance-stabilized methallyl radicals can be formed as crucial intermediates in certain gas-phase reactions. cdnsciencepub.com Mechanistic studies on other alkyl iodides have also confirmed the generation of alkyl radicals as key reactive intermediates in electrochemical reactions. rsc.orgnih.gov

The table below summarizes potential reaction pathways and their characteristic intermediates as predicted by theoretical models.

| Reaction Mechanism | Predicted Key Intermediates | Relevant Reaction Context |

| S(N)2 | Pentacoordinate carbon transition state | Nucleophilic substitution |

| S(N)2' | Pentacoordinate carbon transition state at the γ-position | Nucleophilic substitution with allylic rearrangement |

| Oxidative-Addition/Reductive-Elimination | M(III) η³-allyl complex, M(III) η¹-allyl complex | Transition metal-catalyzed cross-coupling nih.govacs.org |

| Radical Pathway | Methallyl radical | Radical-mediated reactions, I/Mg exchange cdnsciencepub.comnih.gov |

These predictions are foundational, providing a theoretical framework of plausible reaction routes and transient species that may not be directly observable through experimental means.

Validation of Experimental Observations through Theoretical Calculations

A primary strength of computational chemistry lies in its ability to rationalize and validate experimental findings. By calculating the energetics of the predicted potential energy surfaces, theoretical models can explain observed reaction outcomes, such as product distributions and relative reaction rates. soton.ac.uk High-level DFT simulations have shown good agreement with experimental observations in complex chemical systems. soton.ac.uk

One notable experimental observation is the differing reactivity of methallyl halides in certain reactions. For example, in attempts to perform a ruthenium-catalyzed cross-metathesis, methallyl chloride and methallyl bromide react to give the desired products in moderate to good yields. frontiersin.orgfrontiersin.org In contrast, under the same conditions, the reaction with this compound was "not observed to any appreciable extent". frontiersin.orgfrontiersin.org Theoretical calculations can validate this observation by computing the activation energy barriers for the key steps in the catalytic cycle for each halide. A significantly higher calculated barrier for the oxidative addition or a subsequent step for this compound compared to the chloride or bromide would provide a quantitative explanation for its observed lack of reactivity.

Similarly, in the gas-phase reactions of allyl iodide with dimethylmetallates, experimental results show that the copper-based reagent is far superior for C-C coupling than its silver or gold analogs. nih.gov Theoretical calculations validate this by examining the relative energy barriers of the different mechanistic pathways (S(N)2, OA/RE) for each metal. nih.govacs.org For copper, the oxidative-addition/reductive-elimination pathways leading to coupling products are predicted to be competitive. nih.gov For silver, the S(N)2 pathway is calculated to be kinetically most probable, consistent with the experimental absence of certain coupling products. nih.govacs.org For gold, calculations predict that no C-C coupling is kinetically viable, which aligns perfectly with the experimental data showing only iodide ion formation. nih.govacs.org

The following table provides a conceptual illustration of how theoretical data can validate experimental findings by correlating calculated energy barriers with observed reaction yields for different methallyl halides in a hypothetical reaction.

| Reactant | Experimental Observation (Yield) | Calculated Parameter (Relative Activation Energy) | Conclusion |

| Methallyl Chloride | Good Yield frontiersin.orgfrontiersin.org | Lower Barrier | Theoretically consistent |

| Methallyl Bromide | Moderate Yield frontiersin.orgfrontiersin.org | Intermediate Barrier | Theoretically consistent |

| This compound | No Appreciable Reaction frontiersin.orgfrontiersin.org | Highest Barrier | Theoretically consistent |

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, using techniques like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By comparing the DFT-computed chemical shifts of proposed intermediates or products with experimentally measured NMR spectra, researchers can reliably determine the structure of molecules formed during a reaction, thus validating a specific mechanistic outcome. researchgate.net This synergy between theoretical calculation and experimental measurement provides a robust and detailed understanding of the complex reactivity of this compound.

Advanced Applications and Catalytic Roles of Methallyl Iodide Derivatives

Incorporation of Methallyl Moieties into Natural Product Synthesis

The introduction of methallyl groups is a crucial step in the synthesis of many complex natural products. One modern and efficient method for achieving this is through the cross-metathesis (CM) of methallyl halides. researchgate.netfrontiersin.org This reaction provides a valuable synthetic tool for incorporating the methallyl halide moiety directly into organic molecules, potentially serving as a more direct alternative to traditional multi-step methods like olefination-reduction-halogenation or Grignard addition-halogenation sequences. researchgate.netfrontiersin.orgnih.gov The success of this approach often depends on the choice of both the specific halide and the catalyst. frontiersin.orgnih.gov

The practical utility of using methallyl halides in cross-metathesis has been explored in the formal total synthesis of the natural product (–)-presphaerene. frontiersin.orgresearchgate.net In this synthetic endeavor, researchers investigated the cross-metathesis of various methallyl halides with a model olefin substrate using ruthenium-based catalysts, such as the Hoveyda–Grubbs and Stewart–Grubbs catalysts. researchgate.netresearchgate.net

The research demonstrated that methallyl chloride and methallyl bromide could successfully undergo the cross-metathesis reaction to yield the desired products, which are key precursors for the synthesis. frontiersin.org Specifically, the methallyl bromide cross-metathesis product was used to create an ω-bromoester, a direct precursor to a key cyclopentanecarboxylate (B8599756) intermediate of (–)-presphaerene. frontiersin.orgnih.gov However, under the various conditions attempted with either the Hoveyda–Grubbs second-generation catalyst or the Stewart–Grubbs catalyst, the cross-metathesis of methallyl iodide was not observed to any significant extent. frontiersin.orgnih.govresearchgate.net This highlights a critical difference in reactivity among the methallyl halides within this specific catalytic system.

This compound as a Precursor for Organometallic Catalysts

This compound serves as a component in certain organometallic catalyst systems. It has been identified as a useful organo-halide in a catalyst system designed for the oligomerization of alpha-olefins. justia.com This system comprises three main components: a titanium halide (such as titanium tetrachloride), a trialkylaluminum compound, and an organic halide like this compound. justia.com In this process, this compound is classified among other effective halides, including t-butyl iodide, allyl chloride, and benzyl (B1604629) chloride, which can be used to regulate the properties of the resulting poly-alpha-olefin product. justia.com The interaction between these components creates an active catalyst for the polymerization process. justia.com

Comparison with Other Allylic Halides in Catalytic Systems

The reactivity of this compound can differ significantly from that of other allylic halides, such as methallyl chloride and methallyl bromide, in specific catalytic contexts. A clear example is the ruthenium-catalyzed cross-metathesis reaction used in the formal synthesis of (–)-presphaerene. frontiersin.orgfrontiersin.org

In this system, both methallyl chloride and methallyl bromide were reactive and provided the desired functionalized products in moderate to good yields, with the Stewart-Grubbs catalyst generally showing superior performance. frontiersin.orgnih.gov Methallyl chloride, in particular, often resulted in higher yields and better E/Z selectivity compared to methallyl bromide. frontiersin.orgnih.gov In stark contrast, this compound was found to be unreactive under the same conditions. frontiersin.orgresearchgate.net This demonstrates that for this specific transformation, the nature of the halogen atom is a critical determinant of catalytic success.

| Allylic Halide | Catalyst System | Outcome in (–)-Presphaerene Synthesis | Source |

| Methallyl Chloride | Ruthenium-based (e.g., Stewart-Grubbs) | Successful cross-metathesis; good yield and selectivity. | frontiersin.org, nih.gov |

| Methallyl Bromide | Ruthenium-based (e.g., Stewart-Grubbs) | Successful cross-metathesis; moderate yield and selectivity. | frontiersin.org, nih.gov |

| This compound | Ruthenium-based (e.g., Stewart-Grubbs) | Reaction not observed to any appreciable extent. | frontiersin.org, researchgate.net, nih.gov |

Role of Hypervalent Iodine in Catalytic Organic Synthesis

Hypervalent iodine compounds, where an iodine atom is in a formal oxidation state higher than +1 (e.g., I(III) and I(V)), have emerged as a significant class of organocatalysts in modern organic synthesis. cardiff.ac.ukrsc.org These reagents are recognized for being mild, non-toxic, inexpensive, and often recyclable, positioning them as environmentally favorable alternatives to some transition metal catalysts. cardiff.ac.ukrsc.org

The chemistry of hypervalent iodine reagents shares conceptual similarities with transition metal chemistry, with reactions often discussed in terms of oxidative addition, ligand exchange, and reductive elimination. acs.org They are highly effective in mediating a wide array of oxidative transformations. thieme-connect.de Hypervalent iodine-catalyzed reactions enable the formation of various chemical bonds, including C–N, C–O, C–S, C–F, and C–C bonds. cardiff.ac.ukrsc.org Common applications include the oxidation of alcohols and phenols, α-functionalization of carbonyl compounds, cyclizations, and rearrangements. rsc.orgthieme-connect.de The first use of hypervalent iodine in a catalytic capacity for alcohol oxidation was reported in 2005, and since then, numerous catalytic systems have been developed. rsc.orgthieme-connect.de

Q & A

Q. What are the standard synthesis protocols for methallyl iodide, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via nucleophilic substitution reactions. For example, methallyl chloride (3-chloro-2-methylpropene) can react with sodium iodide in acetone under reflux conditions, leveraging the Finkelstein reaction mechanism. Key parameters include temperature control (40–60°C), stoichiometric ratios (1:1.2 methallyl chloride to NaI), and reaction time (6–8 hours). Post-synthesis purification involves fractional distillation under reduced pressure (30–40 mmHg) to isolate the product . Characterization via GC-MS and NMR (¹H and ¹³C) is critical to confirm purity (>98%) and structural integrity, particularly distinguishing between allylic and vinylic protons .

Q. How should researchers handle this compound safely in laboratory settings?

this compound is a hazardous compound due to its volatility, flammability (flash point: <23°C), and potential carcinogenicity. Safety protocols include:

- Using fume hoods with adequate ventilation to limit airborne exposure (<0.1 ppm).

- Wearing nitrile gloves and chemical-resistant aprons.

- Storing in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .

- Implementing emergency showers and eyewash stations within 10 seconds of the workspace. Contaminated clothing must be removed immediately and laundered separately .

Q. What analytical techniques are essential for characterizing this compound in experimental workflows?

Core techniques include:

- NMR Spectroscopy : ¹H NMR peaks at δ 1.85 (s, 3H, CH₃), δ 4.85–5.10 (m, 2H, CH₂I), and δ 5.65–5.90 (m, 1H, CH₂=CH) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 167 [M⁺], m/z 94 [C₃H₅⁺]) confirm molecular identity .

- FTIR : Absorbance bands at 610 cm⁻¹ (C-I stretch) and 1640 cm⁻¹ (C=C stretch) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in radical polymerization or cross-coupling reactions?

Density Functional Theory (DFT) simulations model the electron density distribution and bond dissociation energies (BDEs) of this compound. For instance, the C-I bond BDE is ~50 kcal/mol, favoring homolytic cleavage in radical-initiated polymerizations. Transition state analysis (e.g., NBO charges) can identify regioselectivity in Pd-catalyzed Heck couplings, where the iodide leaving group facilitates oxidative addition . Experimental validation involves monitoring reaction kinetics via in situ Raman spectroscopy or HPLC .

Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis under varying pH conditions?

Discrepancies in hydrolysis rates (e.g., first-order kinetics in acidic vs. alkaline media) often arise from competing SN1 and SN2 mechanisms. To address this:

- Use isotopic labeling (e.g., D₂O) to track nucleophilic attack pathways.

- Conduct control experiments with structurally analogous compounds (e.g., allyl iodide) to isolate steric and electronic effects.

- Apply multivariate regression to decouple temperature, solvent polarity, and pH variables .

Q. How can researchers design experiments to assess this compound’s environmental impact, such as biodegradation or aquatic toxicity?

- Biodegradation Studies : Use OECD 301F respirometry to measure CO₂ evolution over 28 days in activated sludge.

- Aquatic Toxicity : Perform acute toxicity tests with Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition).

- Data Integrity : Incorporate open-ended questions in surveys (e.g., "Describe unexpected byproducts") and mandatory response fields to detect fraudulent or inconsistent data .

Methodological Best Practices

Q. How should experimental procedures for this compound be documented to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and instrument calibration (e.g., NMR shimming).

- Report statistical parameters (mean ± SD, n=3) and outliers using Grubbs’ test.

- Provide raw data in supplementary files (e.g., .csv spectra, chromatograms) with hyperlinks in the main text .

Q. What ethical considerations apply to studies involving this compound’s biological activity?

- Obtain ethics board approval for in vivo studies, specifying participant selection criteria (e.g., rodent strain, age) and humane endpoints.

- Justify sample sizes using power analysis (α=0.05, β=0.20) to minimize unnecessary animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.